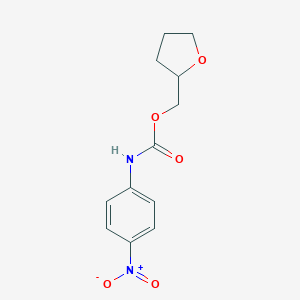
Butyl 4-(cyclohexanecarbonylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 4-(cyclohexanecarbonylamino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 331.42 g/mol. This compound is also known as benzocaine butyl ester and is commonly used as a local anesthetic in medical procedures. However, in
Mécanisme D'action
Butyl 4-(cyclohexanecarbonylamino)benzoate acts as a local anesthetic by blocking the sodium channels in nerve cells, thereby preventing the transmission of pain signals to the brain. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
Butyl 4-(cyclohexanecarbonylamino)benzoate has been found to exhibit minimal toxicity and low immunogenicity. It has been shown to be well-tolerated in animal studies and has a low risk of causing adverse effects. However, it is important to note that further studies are needed to fully understand its biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using butyl 4-(cyclohexanecarbonylamino)benzoate in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, and its properties can be easily modified to suit specific experimental needs. However, one limitation is that it may not be suitable for certain experiments that require a higher degree of specificity or selectivity.
Orientations Futures
There are several future directions for the study of butyl 4-(cyclohexanecarbonylamino)benzoate. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the identification of new applications for the compound, such as in the treatment of other diseases or as a component of new drug delivery systems. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to determine its safety and efficacy for use in humans.
In conclusion, butyl 4-(cyclohexanecarbonylamino)benzoate is a promising compound that has potential applications in various fields of scientific research. Its properties make it a valuable tool for lab experiments, and further studies are needed to fully understand its potential uses and limitations.
Méthodes De Synthèse
Butyl 4-(cyclohexanecarbonylamino)benzoate can be synthesized by the reaction of 4-aminobenzoic acid with butyl chloroformate and cyclohexyl isocyanide. The reaction takes place in the presence of a catalyst and a solvent, and the product is obtained by purification using chromatography techniques.
Applications De Recherche Scientifique
Butyl 4-(cyclohexanecarbonylamino)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells. Additionally, it has been studied for its use in drug delivery systems, as it can be used as a carrier for various drugs.
Propriétés
Nom du produit |
Butyl 4-(cyclohexanecarbonylamino)benzoate |
|---|---|
Formule moléculaire |
C18H25NO3 |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
butyl 4-(cyclohexanecarbonylamino)benzoate |
InChI |
InChI=1S/C18H25NO3/c1-2-3-13-22-18(21)15-9-11-16(12-10-15)19-17(20)14-7-5-4-6-8-14/h9-12,14H,2-8,13H2,1H3,(H,19,20) |
Clé InChI |
UXFYSIOPSIHAJN-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
SMILES canonique |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-Trichloro-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B255267.png)
![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
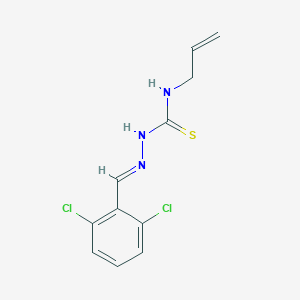
![N'-[2-(3,4-dimethoxyphenyl)ethyl]-N,N-dimethylurea](/img/structure/B255273.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)
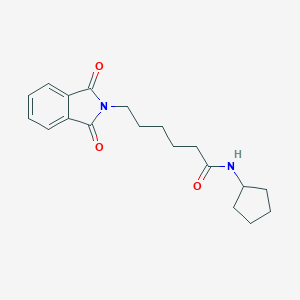

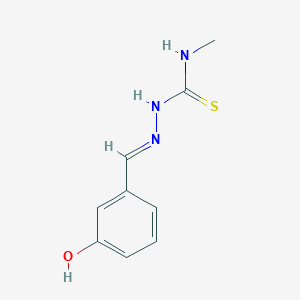
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
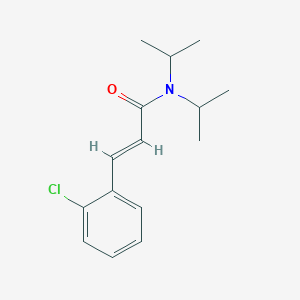
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)
